1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenoxy group: This step involves the reaction of the pyrazole with 4-chloro-3-methylphenol in the presence of a base.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using 2-fluoro-5-methylphenyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that the compound can bind to, potentially inhibiting or activating their function.
Pathways Involved: The compound may interfere with specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE
- 4-Chloro-3-methylphenol
- 2-Fluoro-5-methylphenol
Uniqueness
1-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~3~-(2-FLUORO-5-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups and the presence of both chloro and fluoro substituents, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17ClFN3O2 |
---|---|
Molecular Weight |
373.8 g/mol |
IUPAC Name |
1-[(4-chloro-3-methylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17ClFN3O2/c1-12-3-6-16(21)18(9-12)22-19(25)17-7-8-24(23-17)11-26-14-4-5-15(20)13(2)10-14/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
IVNJXUHMULUZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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